4-Methylthiopiperidine hydrochloride
Overview
Description
4-Methylthiopiperidine hydrochloride is a chemical compound with the CAS Number: 208245-70-9. It has a molecular weight of 167.7 and its IUPAC name is 4-(methylsulfanyl)piperidine hydrochloride . It is a solid substance that is stored at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C6H13NS.ClH . The InChI Code is 1S/C6H13NS.ClH/c1-8-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature . It has a melting point of 124-127°C .Scientific Research Applications
Chemical Compound Utilization in Research
Chemical compounds, including those with specific structures like 4-Methylthiopiperidine hydrochloride, play a crucial role in scientific research, offering a basis for developing new treatments, understanding biological mechanisms, and advancing chemical synthesis processes. Their applications span across various domains including pharmacology, toxicology, environmental science, and materials science.
Pharmacological Applications
In pharmacology, compounds are often examined for their potential therapeutic effects, mechanism of action, and safety profile. For example, compounds like methylphenidate hydrochloride have been extensively studied for their pharmacodynamics, pharmacokinetics, and clinical applications, illustrating the process of how chemical compounds are analyzed and developed into medicinal drugs (Bogle & Smith, 2009; Kostadinova & Danchev, 2019).
Environmental and Toxicological Research
The impact of chemical compounds on the environment and their toxicological profiles are also significant areas of research. Studies have explored the behavior of herbicides in agricultural settings and their biodegradation, providing a framework for understanding the environmental fate and safety of chemicals used in agriculture (Magnoli et al., 2020). This research is crucial for developing sustainable and safe agricultural practices.
Materials Science and Chemical Synthesis
In materials science, the synthesis and modification of compounds contribute to developing new materials with specific properties. Research into compounds like xylan derivatives showcases the process of chemical modification to achieve desired physical and chemical properties, which could be related to the potential applications of this compound in materials science (Petzold-Welcke et al., 2014).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action and Mode of Action
The targets of piperidine derivatives can vary widely depending on the specific compound. Some piperidine derivatives have been found to interact with opioid receptors, while others might interact with different types of receptors or enzymes . The mode of action would depend on the specific interactions between the piperidine derivative and its target.
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives can also vary widely. Some piperidine derivatives might affect neurotransmitter systems, while others might affect metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary depending on the specific compound. Factors such as the compound’s structure, its lipophilicity, and its interactions with various enzymes and transporters can all affect its pharmacokinetics .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, alterations in enzyme activity, and effects on ion channels .
Action Environment
The action environment of a drug refers to the conditions under which the drug is administered and used. This can include factors such as the patient’s overall health, the presence of other medications, and the route of administration .
Properties
IUPAC Name |
4-methylsulfanylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-8-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAYZGLCMOYQFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679361 | |
Record name | 4-(Methylsulfanyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208245-70-9 | |
Record name | 4-(Methylsulfanyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 208245-70-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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